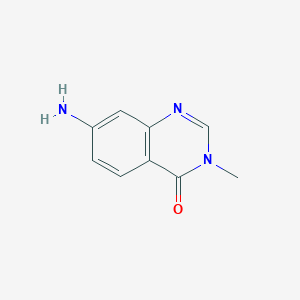

7-Amino-3-methylquinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFJTHSBXSOVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of the 7 Amino 3 Methylquinazolin 4 One Scaffold

Foundational Synthetic Routes to the Quinazolin-4-one Core

The construction of the quinazolin-4-one skeleton is the initial critical phase in the synthesis of 7-Amino-3-methylquinazolin-4-one. This is typically achieved through condensation and cyclization reactions that bring together the necessary precursors to form the fused benzene (B151609) and pyrimidine (B1678525) ring system.

Condensation Reactions for Ring System Construction

Condensation reactions are a cornerstone in the synthesis of the quinazolin-4-one core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A common and efficient method involves the condensation of 2-aminobenzamides with aldehydes. nih.govresearchgate.net This approach is often facilitated by a catalyst and an oxidant. For instance, a green and efficient method utilizes visible light-induced condensation cyclization with fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govresearchgate.net This method offers high to excellent yields and tolerates a good range of functional groups. nih.gov

Another approach involves the one-pot condensation of anthranilic acid, an amine, and an orthoester in a microwave reactor, which provides a rapid and efficient route to 3-substituted-quinazolin-4(3H)-ones. tandfonline.com The use of deep eutectic solvents (DESs) like choline (B1196258) chloride:urea (B33335) has also been explored as a green reaction medium for these types of condensations. tandfonline.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Aminobenzamide (B116534), Aldehyde | Fluorescein, TBHP, Visible Light | Quinazolin-4(3H)-one | Good to Excellent | nih.gov |

| Anthranilic Acid, Amine, Orthoester | Microwave Irradiation | 3-Substituted-quinazolin-4(3H)-one | Not Specified | tandfonline.com |

| 2-Aminoaryl Ketone, Aldehyde, Ammonium (B1175870) Acetate (B1210297) | Maltose:Dimethylurea DES | Quinazoline (B50416) derivative | Not Specified | tandfonline.com |

Cyclization Strategies for Benzene-Pyrimidine Annulation

Following the initial condensation, or in a concerted fashion, cyclization occurs to form the bicyclic quinazolin-4-one system. This annulation (ring fusion) of the benzene and pyrimidine rings can be achieved through various strategies.

One strategy involves the tandem cyclization of 2-nitrobenzonitrile (B147312) and alcohol derivatives catalyzed by ruthenium. rsc.org This method is notable for its broad substrate scope, high yields, and the absence of an external oxidant or reductant. rsc.org Another approach is the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. rsc.org

The Camps cyclization is a classic method that involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form quinolin-4-ones, a related heterocyclic system. mdpi.com Modifications of this principle can be applied to quinazolinone synthesis. Additionally, electrochemical methods, such as the decarboxylative cyclization of α-keto acids with 2-aminobenzamides, offer a mild and environmentally friendly route to quinazolin-4(3H)-ones. researchgate.net

| Starting Material | Key Transformation | Catalyst/Reagent | Product | Reference |

| 2-Nitrobenzonitrile, Alcohol | Tandem Cyclization | Ruthenium Catalyst | 2-Arylquinazolin-4(3H)-one | rsc.org |

| Benzamide, Amidine | C(sp2)–H Amination/Annulation | Copper Catalyst | Quinazolin-4(1H)-one | rsc.org |

| α-Keto Acid, 2-Aminobenzamide | Decarboxylative Cyclization | Electrochemical | Quinazolin-4(3H)-one | researchgate.net |

Targeted Introduction of the 3-Methyl Substituent

Once the quinazolin-4-one core is established, the next strategic step is the introduction of a methyl group at the N3 position of the pyrimidine ring. This can be accomplished through direct N-alkylation or by incorporating the methyl group during the initial ring synthesis in a one-pot reaction.

N-Alkylation Methodologies for Methylation at N3

N-alkylation is a direct method for introducing the methyl group onto the pre-formed quinazolin-4-one scaffold. This typically involves reacting the quinazolinone with a methylating agent in the presence of a base. uw.edujuniperpublishers.com Common methylating agents include methyl iodide or dimethyl sulfate. The choice of base and solvent is crucial for the regioselectivity of the reaction, as O-alkylation can sometimes be a competing side reaction. juniperpublishers.comresearchgate.net For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com

Studies have shown that the reaction of a quinazolinone derivative with various alkyl halides can lead to novel N-alkyl-quinazolin-4-one derivatives. researchgate.net The use of phase-transfer catalysts can also facilitate the N-alkylation process.

One-Pot Synthetic Approaches Incorporating Methylating Agents

One-pot syntheses offer an efficient alternative by incorporating the methylation step directly into the quinazolinone ring formation. This approach avoids the isolation of the unsubstituted quinazolinone intermediate. For example, a one-pot, three-component reaction of isatoic anhydride (B1165640), methylamine (B109427), and another reactant under optimized conditions can directly yield 3-methylquinazolin-4(3H)-one. acs.org

Another innovative one-pot method involves the reaction of anthranilamides with dimethylformamide dimethylacetal (DMFDMA). rsc.org In this case, prolonged reaction times can lead to N3-methylation, where the methyl group is sourced from the orthoamide reagent itself. rsc.org Similarly, condensation of anthranilamides with dimethylacetamide dimethylacetal can provide 2,3-dimethylquinazolin-4-ones. rsc.org

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Isatoic Anhydride, Methylamine, DMSO | Optimized reaction conditions | 3-Methylquinazolin-4(3H)-one | 61% | acs.org |

| Anthranilamide, Dimethylformamide dimethylacetal (DMFDMA) | 150 °C, prolonged reaction | N3-Methylquinazolin-4-one | Not Specified | rsc.org |

| Anthranilamide, Dimethylacetamide dimethylacetal | Not Specified | 2,3-Dimethylquinazolin-4-one | Not Specified | rsc.org |

Selective Functionalization for the 7-Amino Moiety

The final step in the synthesis of this compound is the selective introduction of an amino group at the C7 position of the benzene ring. This transformation requires careful consideration of the directing effects of the existing substituents and the choice of appropriate reagents to achieve the desired regioselectivity.

A common strategy involves the synthesis of a 7-nitro-substituted quinazolinone precursor, which can then be reduced to the corresponding 7-amino derivative. For example, the synthesis of 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one has been reported, which serves as a key intermediate. mdpi.com The reduction of the nitro group can be achieved using various standard reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to directly introduce an amino group at a halogenated C7 position of the quinazolinone ring. This approach would typically start from a 7-bromo or 7-iodo-3-methylquinazolin-4-one intermediate. The synthesis of 6-substituted quinazolin-4(3H)-ones has been achieved using Pd-catalyzed Suzuki–Miyaura cross-coupling reactions or Buchwald coupling procedures, and similar strategies could be adapted for C7 functionalization. nih.gov

| Precursor | Transformation | Reagents | Product | Reference |

| 7-Nitro-3-methylquinazolin-4-one | Reduction of nitro group | SnCl2, Na2S2O4, or H2/Pd | This compound | mdpi.com |

| 7-Halo-3-methylquinazolin-4-one | Buchwald-Hartwig Amination | Pd catalyst, ligand, base, amine source | This compound | nih.gov |

Direct Amination Strategies at the C7 Position

Direct C-H amination is a highly sought-after transformation in organic synthesis as it offers an atom-economical and step-efficient route to amino-substituted arenes and heteroarenes. However, the direct amination of the C7 position of the 3-methylquinazolin-4-one scaffold is a challenging task due to the inherent reactivity of the quinazolinone ring system. While no direct one-step C-H amination method for this specific compound is extensively documented, analogous transformations on similar heterocyclic systems provide a strong precedent for its feasibility.

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgsemanticscholar.org Although this is not a direct C-H amination, it represents a highly effective and widely used method for introducing an amino group at a specific position. The mechanism generally proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Another classical method that can be adapted for this purpose is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine. thieme-connect.deorganic-chemistry.org Modern variations of the Ullmann reaction have been developed to proceed under milder conditions and with a broader substrate scope. mdpi.com

For a true direct C-H amination, strategies often rely on the use of directing groups to achieve regioselectivity. nih.govrsc.org While specific examples for the C7 amination of 3-methylquinazolin-4-one are not prevalent, rhodium-catalyzed C-H amination has been successfully applied to other heterocyclic systems, such as indolines, demonstrating the potential of this approach. researchgate.net These reactions often utilize aminating agents like anthranils or N-fluorobenzenesulfonimide. researchgate.netresearchgate.net The development of a direct C7 amination of the 3-methylquinazolin-4-one scaffold would likely involve the exploration of various transition metal catalysts (e.g., palladium, rhodium, iridium) and optimizing reaction conditions to favor amination at the desired position. rsc.orgnih.govnih.govgoogle.com

Reductive Pathways from Nitro-Substituted Precursors at C7

A more common and reliable method for the synthesis of this compound involves the reduction of a 7-nitro-substituted precursor. This two-step approach begins with the synthesis of 7-nitro-3-methylquinazolin-4-one, which is then reduced to the desired amino derivative.

The synthesis of the nitro precursor, 7-nitroquinazolin-4(3H)-one, can be achieved by reacting 4-nitro-2-aminobenzoic acid with formamidine (B1211174) acetate. rsc.org The subsequent methylation at the N3 position can be carried out using a suitable methylating agent like methyl iodide in the presence of a base such as cesium carbonate. The reduction of the nitro group to an amine is a well-established transformation in organic chemistry, and several methods can be employed. A common method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride in an ethanol (B145695)/water mixture. chemrxiv.org Other reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas are also effective.

A study on the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one demonstrated a successful reduction of a nitro group at the C6 position using iron powder and ammonium chloride, which can be analogously applied to the C7-nitro isomer. chemrxiv.org The reaction proceeded at 80°C and was complete within 2 hours. chemrxiv.org

| Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Fe/NH₄Cl | EtOH/H₂O, 80°C | Inexpensive, effective | Requires filtration of iron salts |

| SnCl₂·2H₂O | HCl, EtOH | High yield | Stoichiometric amounts of tin salts produced |

| H₂, Pd/C | MeOH or EtOH, atmospheric or elevated pressure | Clean reaction, high yield | Requires specialized equipment for hydrogenation |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous DMF | Mild conditions | Can sometimes lead to side products |

Precursor Design for Selective C7-Functionalization

The selective introduction of a functional group at the C7 position of the quinazolinone scaffold heavily relies on the design of the starting materials. The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of the quinazolinone is dictated by the directing effects of the existing substituents.

To achieve C7-functionalization, one common strategy is to start with a precursor that already contains a substituent at a position that directs incoming electrophiles to the C7 position. For instance, starting with a 2-aminobenzoic acid derivative that has a meta-directing group at the 4-position (relative to the carboxylic acid) would favor substitution at the C5 and C7 positions.

Alternatively, the use of a directing group that can be later removed or transformed is a powerful strategy. For example, a removable protecting group on the nitrogen of the quinazolinone ring can influence the regioselectivity of subsequent reactions. The N-pivaloyl group has been shown to direct C7-amination in indoles, a related heterocyclic system. nih.gov

A highly effective and predictable approach involves the synthesis of a 7-halo-3-methylquinazolin-4-one precursor. The halogen atom, typically bromine or chlorine, can then be displaced by an amino group through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation. wikipedia.orgthieme-connect.deorganic-chemistry.org The synthesis of 7-chloro-2-methyl-3-aminoquinazolin-4(3H)-one has been reported, demonstrating the feasibility of introducing a halogen at the C7 position. mdpi.com This halogenated intermediate can then be readily converted to the desired 7-amino derivative.

| Precursor Type | Strategy | Key Reaction | Example |

|---|---|---|---|

| Substituted Anthranilic Acid | Use of directing groups on the starting material | Electrophilic Aromatic Substitution | 4-Nitro-2-aminobenzoic acid |

| Halogenated Quinazolinone | Introduction of a leaving group for subsequent substitution | Buchwald-Hartwig Amination or Ullmann Condensation | 7-Bromo-3-methylquinazolin-4-one |

| N-Protected Quinazolinone | Use of a removable directing group | Directed C-H Functionalization | N-Pivaloyl-3-methylquinazolin-4-one |

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry approaches in the synthesis of quinazolinones, including the use of microwave irradiation and ultrasound as alternative energy sources.

Green Chemistry Approaches in Quinazolinone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of quinazolinone synthesis, this includes the use of safer solvents (such as water or ethanol), catalysts instead of stoichiometric reagents, and energy-efficient reaction conditions. sci-hub.cat

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. scholarsresearchlibrary.comnih.govnih.govrsc.org Several studies have reported the successful synthesis of quinazolinone derivatives under microwave conditions.

For instance, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved in good to excellent yields via a microwave-assisted process starting from the corresponding benzoxazinones and hydrazine (B178648) monohydrate. thieme-connect.demdpi.com The reactions were typically carried out in ethanol at temperatures ranging from 120-150°C for 20-33 minutes. thieme-connect.de Another example is the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water or DMF under microwave irradiation to produce quinazolinone derivatives. sci-hub.cat

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoxazinone (B8607429), Hydrazine monohydrate | Ethanol, 120-150°C, 20-33 min | 3-Amino-2-methyl-quinazolin-4(3H)-one | 31-85% | thieme-connect.de |

| 2-Halobenzoic acid, Amidine | Fe catalyst, Water or DMF | Quinazolinone derivative | Moderate to high | sci-hub.cat |

| 2-Aminobenzophenones, Urea | Solvent-free, ~1 hour | 4-Phenylquinazolin-2(1H)-one derivatives | 31-92% | nih.gov |

Ultrasound-Promoted Synthetic Transformations

Ultrasound has also been utilized as an alternative energy source to promote chemical reactions. Sonochemistry, the application of ultrasound to chemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This process generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive species. nih.gov

Mechanochemical Synthetic Strategies

Mechanochemical synthesis, which utilizes mechanical force from methods like ball milling to initiate chemical reactions, offers a solvent-free and often more efficient alternative to conventional solution-based methods. beilstein-journals.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of quinazolin-4(3H)-one derivatives. nih.govresearchgate.net

The reaction is typically performed by milling a mixture of a 2-aminobenzamide derivative with an aldehyde in the presence of an oxidizing agent. beilstein-journals.org A notable example involves the use of o-iodoxybenzoic acid (IBX) as the oxidant. Researchers have found that when anilines are substituted with an ortho-amide group, the otherwise explosive reaction between amines and hypervalent iodine reagents can be controlled. beilstein-journals.orgnih.gov The reaction proceeds by milling the 2-aminobenzamide and an aldehyde, followed by the addition of IBX, leading to the formation of the quinazolinone ring system in fair yields. beilstein-journals.org

To synthesize the target compound, this compound, this method would theoretically involve the reaction of 2,4-diaminobenzamide (B3425735) with a suitable aldehyde under mechanochemical conditions. The subsequent N-methylation at the 3-position could be a separate step, or a one-pot variation could be explored. The process avoids bulk solvents, reduces waste, and can be performed at room temperature, highlighting its green chemistry credentials. organic-chemistry.org

A proposed mechanism suggests that the initial milling of the 2-aminobenzamide and aldehyde forms an adduct. beilstein-journals.org Subsequent addition of the oxidizing agent, like IBX, facilitates the cyclization and aromatization to the final quinazolinone product. beilstein-journals.org The efficiency of this solvent-free, oxidant-driven approach has been demonstrated for various 2-arylquinazolinones. organic-chemistry.orgacs.org

Table 1: Mechanochemical Synthesis of Quinazolin-4(3H)-ones

| Starting Materials | Oxidant | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamide, Aldehydes | IBX | Ball milling, solvent-free | 2-Substituted quinazolin-4(3H)-ones | Fair | beilstein-journals.org |

Utilization of Deep Eutectic Solvents as Reaction Media

Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional volatile organic solvents. researchgate.net These solvents, typically formed from a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) like choline chloride, are biodegradable, non-toxic, and inexpensive. tandfonline.comnih.gov Their unique solvating properties and potential to act as catalysts have made them attractive for various organic syntheses, including the formation of quinazolinones. researchgate.netrsc.orgrsc.org

Several studies have demonstrated the successful synthesis of quinazolinone derivatives using DESs as the reaction medium. researchgate.nettandfonline.com For instance, a mixture of choline chloride and urea can be used as a solvent for the reaction of anthranilic acid and acetic anhydride to form a benzoxazinone intermediate, which then reacts with an amine to yield the quinazolinone. tandfonline.com Another effective DES is a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea (DMU), which has been shown to effectively promote the cyclization reaction between anthranilamides and aldehydes. researchgate.net

For the synthesis of this compound, a plausible route would involve the reaction of 2,4-diaminobenzoic acid or its amide derivative with a methylamine source in a suitable DES. The DES can act as both the solvent and a catalyst, facilitating the cyclization under milder conditions than traditional methods. researchgate.net The use of DES often leads to good or even excellent yields and simplifies product work-up, as the solvent is typically water-soluble. nih.gov

Table 2: Quinazolinone Synthesis in Deep Eutectic Solvents

| Reactants | Deep Eutectic Solvent (DES) | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilamide, Aldehydes | L-(+)-tartaric acid/N,N'-dimethylurea | Heating | Dihydroquinazolinones/Quinazolinones | Good to Excellent | researchgate.net |

| Anthranilic acid, Acetic anhydride, Amine | Choline chloride/Urea | 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Not specified | tandfonline.com |

Biomass-Derived Solvents and Catalytic Systems

In the push for more sustainable chemical processes, biomass-derived solvents have gained significant attention. nih.gov These solvents, obtained from renewable resources, offer a greener alternative to fossil-based solvents. nih.gov For quinazolinone synthesis, pinane (B1207555), a terpene derived from renewable sources, has been used as a sustainable solvent. nih.gov

A study demonstrated that the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from the corresponding 2-aminobenzamide and succinic anhydride proceeds efficiently in pinane. nih.gov Notably, the use of pinane as a solvent appeared to specifically favor the cyclization step, allowing for the direct synthesis of quinazolinones from 2-aminobenzamides under simple and cost-effective microwave irradiation conditions. nih.gov

To produce this compound, one could envision a reaction between a suitably substituted 2-aminobenzamide (e.g., N-methyl-2,4-diaminobenzamide) and a dicarbonyl compound or its equivalent, using a biomass-derived solvent like 2-methyltetrahydrofuran (B130290) (2MeTHF) or pinane under microwave irradiation. nih.govnih.gov Additionally, acid-functionalized magnetic silica (B1680970) nanoparticles, a heterogeneous catalyst, have been used for quinazolinone synthesis in water, further enhancing the green credentials of the process. nih.gov

Metal-Catalyzed Synthetic Strategies

Metal catalysis has become a cornerstone of modern organic synthesis, providing powerful tools for forming complex molecules like quinazolinones with high efficiency and selectivity. rsc.orgrsc.org Various transition metals, including copper and iron, have been employed to catalyze the key bond-forming steps in the assembly of the quinazolinone scaffold. acs.orgresearchgate.netnih.govrsc.orgresearchgate.netthieme-connect.comderpharmachemica.com

Transition-Metal-Catalyzed Carbon-Nitrogen Bond Formation

The formation of the C-N bond is a critical step in quinazolinone synthesis. Transition metals like cobalt, manganese, and iron have been used to catalyze this transformation through various mechanisms, including C-H activation and dehydrogenative coupling. rsc.orgnih.govmdpi.com

For example, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles provides an efficient, ligand-free route to quinazolines. acs.org A Co(OAc)₂·4H₂O catalyst enables the one-pot synthesis of various quinazoline derivatives in good to excellent yields under mild conditions. acs.org Similarly, manganese(I) complexes can catalyze the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides through an acceptorless dehydrogenative coupling strategy. nih.gov These methods offer high atom economy as they often generate benign byproducts like H₂ gas. nih.gov The synthesis of this compound via these methods would likely start from a 2-amino-4-aminobenzyl alcohol derivative, reacting with a nitrile or amide partner in the presence of the appropriate transition metal catalyst.

Copper-Catalyzed Cyclization and Coupling Reactions

Copper catalysts are particularly versatile and cost-effective for synthesizing quinazolinones. acs.orgnih.govresearchgate.netthieme-connect.com They can facilitate cascade reactions involving C-N bond formation and cyclization. nih.govelectronicsandbooks.com One highly efficient method involves the copper-catalyzed reaction of amidine hydrochlorides with methyl 2-halobenzoates. nih.gov This approach provides a practical and economical route to quinazolinone derivatives.

Another strategy utilizes copper-catalyzed oxidative cyclization where dimethylformamide (DMF) serves as both a C1 synthon and the solvent. thieme-connect.com The reaction of an o-aminobenzamide derivative in the presence of a copper catalyst under an oxygen atmosphere leads to the formation of the quinazolinone ring. thieme-connect.com For the specific target, this compound, this would entail starting with 2,4-diamino-N-methylbenzamide. Copper has also been used to catalyze the intramolecular C-O bond cleavage and cyclization of 2-(2-methoxyphenyl)-3-(phenylamino)-quinazolinones to yield complex indazolo[3,2-b]quinazolinones, demonstrating its utility in forming fused heterocyclic systems. rsc.org

Table 3: Copper-Catalyzed Synthesis of Quinazolinones

| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Amidine hydrochlorides, Methyl 2-halobenzoates | Copper catalyst | Not specified | Quinazolinone derivatives | Good to Excellent | nih.gov |

| 2-Aminobenzamide derivatives, DMF | CuCl₂ | 130°C, O₂ atmosphere | Quinazolinone derivatives | Up to 90% | thieme-connect.com |

Iron-Catalyzed Dehydrogenative Cyclizations

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for sustainable chemistry. nih.gov Iron-catalyzed reactions have been successfully developed for quinazolinone synthesis. rsc.org One prominent method is the iron-catalyzed cross-dehydrogenative coupling (CDC) between the N-H bond of an anthranilamide and the C-H bond of a methyl arene. rsc.org This reaction uses a peroxide initiator to functionalize the benzylic sp³ carbon, which then undergoes amination and aerobic oxidation to form the 2-aryl quinazolinone ring, with iron catalyzing the entire process. rsc.org This approach tolerates a wide variety of functional groups and provides good to excellent yields. rsc.org

Another green approach involves the microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water, which represents a significant advance in using iron catalysis in aqueous media for N-heterocycle synthesis. rsc.org Applying this to the synthesis of this compound would require using a 4-amino-2-halobenzoic acid derivative and methylguanidine (B1195345) or a related amidine in the presence of an iron catalyst.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

The use of earth-abundant and low-toxicity manganese as a catalyst aligns with the principles of green chemistry. Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a powerful, atom-economical strategy for synthesizing N-heterocycles, including quinazolinones. frontiersin.orgnih.gov This method avoids the use of stoichiometric oxidants, producing only hydrogen and water as benign byproducts. researchgate.net

One prominent approach involves the reaction of 2-aminobenzyl alcohols with primary amides, catalyzed by a Mn(I) complex. nih.govmdpi.com Balaraman and colleagues developed a sustainable synthesis of 2-substituted quinazolines using a Mn(I)-catalyzed ADC of 2-aminobenzyl alcohol with primary amides in toluene (B28343) at 130 °C. mdpi.comnih.gov This protocol is noted for its use of a simple, phosphine-free NNN-tridentate ligand and tolerates a variety of aryl and alkyl amides, affording yields from 58–81%. nih.govresearchgate.netmdpi.com The mechanism proceeds through the initial dehydrogenation of the alcohol, followed by condensation with the amide and a final cyclization step. nih.gov

Similarly, Srimani and coworkers reported the first manganese-pincer complex-catalyzed synthesis of quinazolines via ADC, reacting 2-aminobenzyl alcohols with nitriles. nih.gov This method also showcases the move away from precious metal catalysts towards more sustainable alternatives. nih.gov Heterogeneous manganese catalysts, such as α-MnO₂ and manganese oxide octahedral molecular sieves (OMS-2-U), have also been successfully employed for the oxidative synthesis of quinazolines from starting materials like 2-amino-benzylamines and alcohols or N-phenyl amidines and benzyl alcohols, often using an oxidant like O₂ or TBHP. nih.govnih.gov

Table 1: Manganese-Catalyzed Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Mn(I) complex / NNN-ligand | 2-Aminobenzyl alcohol, Primary amides | Toluene | 130 | 58-81 | nih.govmdpi.comnih.gov |

| Mn-Pincer complex | 2-Aminobenzyl alcohol, Nitriles | Dioxane | 120 | High | nih.gov |

| α-MnO₂ / TBHP | 2-Amino-benzylamines, Alcohols | Chlorobenzene | N/A | 59-91 | nih.gov |

| OMS-2-U / O₂ | N-Phenyl amidines, Benzyl alcohols | Toluene | 110 | Good | nih.gov |

To synthesize this compound using this method, one would theoretically start with 2-amino-4-aminobenzyl alcohol and N-methylformamide or a related C1 source, though specific applications for this substituted pattern require dedicated investigation.

Cobalt-Catalyzed Annulation Reactions

Cobalt, another earth-abundant first-row transition metal, provides cost-effective and efficient catalytic systems for quinazolinone synthesis. nih.gov Cobalt catalysts are particularly effective in C-H activation and annulation reactions. nih.gov

One strategy involves the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. Hao et al. reported a ligand-free cobalt-catalyzed method using Co(OAc)₂·4H₂O and t-BuOK in tert-AmOH, which proceeds under mild conditions (95°C) to produce quinazolines in yields up to 95%. nih.gov This protocol is noted for its operational simplicity and wide substrate compatibility. nih.gov

A different approach, reported by Li, Wang, and Glorius, utilizes a Co(III) catalyst (Cp*Co(CO)I₂) for the formal [4+2] cycloaddition of benzimidates with dioxazolones (as a nitrile synthon). nih.gov This tandem C-H amidation and cyclization process is highly regioselective and provides access to multi-substituted quinazolines in good to excellent yields (39-99%). nih.gov The reaction's success is attributed to the Lewis acidity and steric sensitivity of the Co(III) catalyst. nih.gov

Table 2: Cobalt-Catalyzed Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Co(OAc)₂·4H₂O / t-BuOK | 2-Aminoaryl alcohols, Nitriles | tert-AmOH | 95 | up to 95 | nih.gov |

| CpCo(CO)I₂ / AgNTf₂ | N-Sulfinylimines, Benzimidates, Dioxazolone | DCE | 100-120 | 39-94 | nih.gov |

| CpCo(CO)I₂ / AgSbF₆ | Ethyl benzimidate, Dioxazolone | DCE | 60 | 48-99 | nih.gov |

Application of these methods to produce this compound would involve starting materials such as 4-amino-2-(methylaminocarbonyl)aniline or a related 2-aminoaryl precursor with the necessary substitution pattern.

Zinc-Catalyzed Cyclization Pathways

Zinc-based catalysts offer another avenue for quinazolinone synthesis, often proceeding through unique mechanistic pathways. A notable example is a protocol utilizing a bench-stable zinc compound that promotes the efficient coupling of o-amino amides or esters with nitriles. Mechanistic studies suggest this reaction proceeds via a zinc(II)-stabilized amidyl radical, representing a ligand-centered redox-controlled process. nih.gov This deaminative approach is valuable for creating diverse quinazolinone scaffolds. nih.gov

Another zinc-mediated route involves the condensation of 2-aminobenzamides with other substrates. For instance, the coupling of N-substituted o-bromobenzamides with amides can be followed by a subsequent HMDS/ZnCl₂ mediated condensative cyclization to yield 2,3-disubstituted quinazolinones. organic-chemistry.org

Table 3: Zinc-Catalyzed Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Catalyst System | Starting Materials | Key Feature | Yield (%) | Reference(s) |

| Zinc Compound | o-Amino amides/esters, Nitriles | Amidyl radical-promoted deamination | Good | nih.gov |

| HMDS / ZnCl₂ | Product from o-bromobenzamide/amide coupling | Condensative cyclization | Good | organic-chemistry.org |

For the target molecule, this compound, a potential zinc-catalyzed route could involve the cyclization of 2-amino-4-amino-N-methylbenzamide with a suitable C1 source.

Metal-Free Oxidative Cyclization Protocols

To circumvent the cost, toxicity, and need for anaerobic conditions associated with some metal catalysts, metal-free oxidative cyclization methods have been developed. These protocols often rely on readily available and environmentally benign reagents like iodine or peroxides and offer sustainable alternatives for quinazolinone construction. rsc.orgnih.gov

Iodine-Promoted Oxidative C-H/C=C Cleavage Methods

Molecular iodine has proven to be a versatile and inexpensive catalyst for various organic transformations, including the synthesis of quinazolinones. rsc.org These methods often involve oxidative C-H functionalization or cleavage of C=C bonds followed by cyclization. rsc.org

A novel strategy involves an iodine-promoted domino reaction starting from substituted indoles. rsc.org The reaction proceeds through a sequence of C-H functionalization, oxidative ring-opening of the indole (B1671886), and intermolecular cyclization with a nitrogen source (e.g., ammonium bicarbonate) to form the quinazolinone ring. rsc.org Mechanistic studies indicate the formation of superoxide (B77818) radicals from molecular oxygen activation is a key step. rsc.org This protocol tolerates various substituted indoles and amines, providing quinazolinones in moderate to good yields (up to 98%). rsc.org

Another iodine-catalyzed method is the metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to furnish 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

Table 4: Iodine-Promoted Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Reagents/Conditions | Starting Materials | Key Feature | Yield (%) | Reference(s) |

| I₂, K₂CO₃, O₂ | 2-Substituted indoles, Nitrogen source | Oxidative C-H/C=C cleavage, ring opening | up to 98 | rsc.org |

| I₂ (catalyst) | 2-Aminobenzamides, Aryl methyl ketones | Oxidative coupling | Good | organic-chemistry.org |

This approach is particularly innovative, though its application for synthesizing a 7-amino-substituted quinazolinone would require a correspondingly substituted indole precursor.

Peroxide-Mediated Oxidation for Quinazolinone Assembly

Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are attractive green oxidants due to their low cost and the formation of water as the primary byproduct. nih.govnih.govresearchgate.net Several efficient protocols for quinazolinone synthesis utilize these peroxides.

One effective method involves the reaction of a substituted 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a C1 source, using H₂O₂ as the oxidant. nih.govresearchgate.net This sustainable approach proceeds without any metal catalyst or additive, affording quinazolinones in moderate to good yields (65–84%). nih.govacs.org A radical-based mechanism is proposed for this transformation. nih.gov A significant advantage is the ability to perform a one-pot, three-component reaction starting from isatoic anhydride, an amine (e.g., methylamine), and DMSO to directly yield the corresponding quinazolinone. acs.org

Other peroxide-mediated systems have also been reported. Wu's group used NH₄I as a catalyst with TBHP as the oxidant for the reaction between 2-aminobenzamide and DMSO. nih.gov Another metal-free approach uses H₂O₂ for a three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate to yield 2,4-disubstituted quinazolines. nih.govresearchgate.net

Table 5: Peroxide-Mediated Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Oxidant | Catalyst/Additive | Starting Materials | Key Feature | Yield (%) | Reference(s) |

| H₂O₂ | None | 2-Amino-N-substituted benzamides, DMSO | Metal-free, green oxidant | 65-84 | nih.govacs.org |

| TBHP | NH₄I | 2-Aminobenzamide, DMSO | Catalyst with oxidant | Good | nih.gov |

| H₂O₂ | None | 2-Aminoaryl ketones, Aldehydes, NH₄OAc | Metal-free, 3-component | Good | nih.govresearchgate.net |

| TBHP | n-Bu₄NI | 3-Methylindoles, Primary amines | Ring opening/recyclization | Very Good | organic-chemistry.org |

The one-pot reaction starting from 4-amino-isatoic anhydride, methylamine, and DMSO in the presence of H₂O₂ presents a direct and plausible route to this compound.

Organocatalytic Approaches for Quinazolinone Construction

Organocatalysis offers a powerful alternative to metal-based systems, utilizing small organic molecules to catalyze reactions, thereby avoiding metal contamination in the final products. frontiersin.orgnih.gov These methods are often characterized by mild conditions, high efficiency, and sustainability. frontiersin.orgnih.gov

A variety of organocatalysts have been employed for quinazolinone synthesis. Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) are commonly used. frontiersin.orgnih.gov For example, p-TSA can catalyze the cyclization of 2-aminobenzamides and aldehydes, which is then followed by an oxidative dehydrogenation step to yield 4(3H)-quinazolinones. organic-chemistry.org TFA has been used to promote the reaction of anthranilamides with ketoalkynes, which proceeds via a C-C triple bond cleavage to furnish the quinazolinone core in high yields (45-98%). nih.gov

Bases can also serve as organocatalysts. Triethanolamine (TEOA) has been used to catalyze a domino multi-component reaction of isatoic anhydride, aldehydes, and various nitrogen sources in an aqueous medium. nih.gov This eco-friendly approach provides access to a range of quinazolinone derivatives. nih.gov

Table 6: Organocatalytic Synthesis of Quinazolinone Scaffolds Data based on general methodologies for quinazolinone synthesis.

| Catalyst | Starting Materials | Reaction Type | Yield (%) | Reference(s) |

| Trifluoroacetic acid (TFA) | Anthranilamides, Ketoalkynes | Condensation / C-C bond cleavage | 45-98 | nih.gov |

| p-Toluenesulfonic acid (p-TSA) | 2-Aminobenzamides, Aldehydes | Condensation / Oxidation | Good | organic-chemistry.org |

| Acetic Acid | Isatoic anhydride, Aryl amines, Cyclic ketones | Three-component reaction | 81-97 | frontiersin.orgnih.gov |

| Triethanolamine (TEOA) | Isatoic anhydride, Aldehydes, Nitrogen source | Multi-component domino reaction | Moderate to Good | nih.gov |

To obtain this compound, an organocatalytic approach could involve the reaction of 5-amino-isatoic anhydride with methylamine and a C1 source like formaldehyde (B43269) or its equivalent, catalyzed by an appropriate acid or base.

Mechanistic Elucidation of 7 Amino 3 Methylquinazolin 4 One Formation and Reactivity

Detailed Reaction Pathway Analysis and Intermediate Characterization

The formation of the quinazolinone ring is a multi-step process that can proceed through various pathways depending on the starting materials and reaction conditions. These pathways are often characterized by a series of reactive intermediates and transition states.

Several reaction mechanisms for quinazolinone synthesis propose the formation of distinct intermediates. One plausible pathway begins with the generation of an N-sulfonylketenimine intermediate, which then undergoes nucleophilic addition and an intramolecular cascade addition before aromatizing to the final quinazolinone product.

Another common strategy involves the condensation of an o-aminobenzamide with an aldehyde. In this route, the aldehyde first reacts with the primary amine of the o-aminobenzamide to form a Schiff base or imine intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic quinazolinone ring system. For instance, the reaction of o-aminobenzamide with styrene (B11656) proceeds via the oxidation of styrene to benzaldehyde, which then forms an imine intermediate that cyclizes and oxidizes to the quinazolinone.

In syntheses starting from isatoic anhydride (B1165640) or its derivatives, the initial step is typically a ring-opening reaction by a nucleophile (like an amine or hydrazine) to form a 2-aminobenzamide (B116534) derivative, which then serves as the key precursor for subsequent cyclization. For example, the synthesis of 3-amino-2-methylquinazolin-4(3H)-ones often proceeds via a 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which is formed from an anthranilic acid derivative. This benzoxazinone (B8607429) is a stable, characterizable intermediate before its conversion to the quinazolinone.

Alternative routes propose the initial formation of an N-arylnitrilium salt from an arenediazonium salt and a nitrile. This highly reactive species is then intercepted by an aminobenzamide to form an N,N'-diarylamidine intermediate, which subsequently cyclizes to the quinazolinone core. A summary of key proposed intermediates is provided below.

| Proposed Intermediate | Precursors | Subsequent Step |

| N-sulfonylketenimine | Tosyl azide, terminal alkyne | Nucleophilic addition |

| Imine (Schiff Base) | o-Aminobenzamide, aldehyde | Intramolecular cyclization |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, acetic anhydride | Reaction with hydrazine (B178648)/amine |

| N,N'-Diarylamidine | N-Arylnitrilium salt, aminobenzamide | Intramolecular aza-Michael reaction |

| Imidic Ester | Anthranilic acid, orthoester | Nucleophilic attack by amine |

Nucleophilic Aromatic Substitution (SNAr) is a pivotal mechanism for the synthesis of quinazolinones, particularly when starting with ortho-halo-substituted benzamides. In this strategy, a halogen (typically fluorine or chlorine) positioned ortho to the amide group serves as a leaving group. The reaction is initiated by a nucleophile, which can be an external amine or amide, leading to the formation of an intermediate that subsequently cyclizes.

A notable example is the base-promoted reaction of ortho-fluorobenzamides with amides. The amide anion acts as the nucleophile, attacking the carbon bearing the fluorine atom in an SNAr fashion. The resulting intermediate then undergoes an intramolecular condensation to form the heterocyclic quinazolinone ring. This method provides a direct route to N-substituted quinazolinones.

The SNAr mechanism is also crucial for the functionalization of a pre-formed quinazolinone ring. For instance, in the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, the precursor 7-fluoro-6-nitroquinazolin-4(3H)-one reacts with a thiol. The thiolate anion displaces the fluoride (B91410) at the C7 position via an SNAr reaction, demonstrating the utility of this mechanism in building molecular complexity on the quinazolinone scaffold.

Many modern synthetic routes to quinazolinones rely on oxidative C-H functionalization and dehydrogenation, offering an efficient and atom-economical alternative to classical condensation methods. These reactions often involve the formation of a dihydroquinazolinone intermediate, which is then oxidized to the aromatic product.

A prominent example is the acceptorless dehydrogenative coupling (ADC) of o-aminobenzamides with alcohols. Catalyzed by a nickel complex, this reaction proceeds by the initial oxidation of the alcohol to an aldehyde. The aldehyde then condenses with the aminobenzamide to form a dihydroquinazolinone intermediate, which undergoes a final catalyst-mediated dehydrogenation to yield the quinazolinone, releasing hydrogen gas as the only byproduct.

Other oxidative systems have also been developed. Molecular iodine has been shown to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones, proceeding through the amination of a sp³ C-H bond. Similarly, metal-free oxidative procedures using oxidants like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈) have been employed to facilitate the cyclization and aromatization steps. In one such protocol, o-aminobenzamides react with styrenes in the presence of TBHP; the reaction involves an initial oxidation followed by condensation, cyclization, and a final oxidation step to furnish the quinazolinone.

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. While specific isotope labeling studies for the formation of 7-Amino-3-methylquinazolin-4-one were not prominently found in the surveyed literature, the principles of this technique can be applied to validate the proposed pathways.

For instance, to verify the mechanism of oxidative dehydrogenation involving alcohols, a deuterium-labeled alcohol (e.g., R-CD₂-OH) could be used. The location of the deuterium (B1214612) atoms in the product or their absence due to elimination would confirm whether the alcohol's α-carbon is incorporated into the quinazolinone ring.

In syntheses involving aldehydes, ¹³C-labeling of the carbonyl carbon (¹³C=O) would be definitive. Following the reaction progress with ¹³C NMR spectroscopy would allow for the direct observation of the labeled carbon in the imine intermediate and its final position at C2 of the quinazolinone ring.

Although not for mechanistic validation of formation, quinazoline (B50416) derivatives have been labeled with isotopes like Fluorine-18 ([¹⁸F]) for use as PET imaging probes. These studies, while focused on biomedical applications, underscore the feasibility of incorporating isotopes into the quinazoline scaffold.

Kinetic Studies of Quinazolinone Formation Reactions

The rate of quinazolinone formation is highly dependent on various factors, including the catalytic system employed, temperature, solvent, and the electronic nature of the substrates. Kinetic studies are essential for optimizing these parameters to achieve maximum efficiency.

The choice of catalyst and reaction conditions dramatically impacts reaction yields and times, indicating a strong influence on reaction kinetics.

Catalytic Systems: In the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides and alcohols, the catalyst [Ni(MeTAA)] was found to be superior to other nickel complexes. The reaction also required a base, with cesium carbonate (Cs₂CO₃) providing the best results. For syntheses proceeding through an aldehyde condensation, a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), is often used to accelerate the formation of the imine intermediate and the subsequent cyclization.

Reaction Parameters: Temperature is a critical parameter. The H₂O₂-mediated synthesis of quinazolinones from 2-amino benzamides showed a significant increase in yield when the temperature was raised from 140 °C to 150 °C. Similarly, a metal-free oxidative synthesis was optimized at 120 °C. The choice of solvent can also be crucial, although some modern protocols have been optimized to run under neat (solvent-free) conditions, which can accelerate the reaction by increasing reactant concentration. The use of microwave irradiation has been shown to drastically reduce reaction times from hours to minutes, highlighting a significant kinetic enhancement.

The following table summarizes the optimization of reaction conditions from a study on the metal-free synthesis of quinazolin-4(3H)-one, illustrating the impact of various parameters on product yield, which correlates with reaction rate.

| Entry | Oxidant | Additive | Temperature (°C) | Solvent | Yield (%) |

| 1 | TBHP | - | 120 | Neat | 56 |

| 2 | TBHP | - | 120 | H₂O | 32 |

| 3 | TBHP | - | 120 | DMSO | 45 |

| 4 | DTBP | - | 120 | DMSO | 35 |

| 5 | TBHP | p-TsOH | 120 | Neat | 82 |

| Data derived from a study on the synthesis of 2-phenylquinazolin-4(3H)-one, demonstrating the kinetic influence of reaction parameters. |

Determination of Rate-Limiting Steps in Multi-Component Syntheses

A generalized mechanistic pathway for the formation of a 3,7-disubstituted quinazolin-4-one from a substituted 2-aminobenzamide can be broken down into several key steps, any of which could potentially be the rate-determining step:

Formation of an N-acyl-2-aminobenzamide intermediate: The initial step involves the acylation of the exocyclic amino group of the 2-aminobenzamide derivative.

Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular nucleophilic attack of the endocyclic amino group onto the carbonyl carbon of the acyl group, forming a tetrahedral intermediate.

Dehydration and Aromatization: The tetrahedral intermediate subsequently eliminates a molecule of water to form the final, stable aromatic quinazolinone ring system.

The rate of each of these steps can be influenced by the electronic and steric nature of the substituents on the anthranilamide ring. For this compound, the presence of the electron-donating amino group at the 7-position and the methyl group at the 3-position will have specific effects:

7-Amino Group: This electron-donating group increases the electron density of the benzene (B151609) ring, which could potentially accelerate electrophilic aromatic substitution if such a step were involved. However, in the context of the intramolecular cyclization, its primary effect is electronic, potentially influencing the nucleophilicity of the endocyclic amino group and the electrophilicity of the carbonyl carbon.

3-Methyl Group: The introduction of the methyl group at the N3 position is typically achieved by using a corresponding methylated amine or amide in the reaction. Its presence is a result of the chosen reagents rather than a factor influencing the rate of the core quinazolinone ring formation from a pre-formed N-methylated intermediate.

To definitively determine the rate-limiting step, detailed kinetic studies are required. This would involve systematically varying the concentrations of the reactants and catalysts and monitoring the reaction rate. The order of the reaction with respect to each component can provide valuable insights into the composition of the transition state of the rate-determining step.

Hypothetical Kinetic Data for Mechanistic Elucidation

The following table illustrates the type of data that would be necessary to determine the rate-limiting step in the synthesis of this compound. The data is hypothetical and serves to demonstrate the principles of kinetic analysis.

| Experiment | [4-amino-2-aminobenzamide] (M) | [Methylating/Carbonyl Source] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

Analysis of Hypothetical Data:

Comparing Experiments 1 and 2: Doubling the concentration of 4-amino-2-aminobenzamide doubles the initial rate, suggesting the reaction is first order with respect to this reactant.

Comparing Experiments 1 and 3: Doubling the concentration of the methylating/carbonyl source has no effect on the initial rate, suggesting the reaction is zero order with respect to this reactant under these conditions. This would imply that the formation of the N-acyl intermediate is rapid and reversible, and the subsequent intramolecular cyclization is the rate-limiting step.

Comparing Experiments 1 and 4: Doubling the concentration of the catalyst doubles the initial rate, indicating a first-order dependence on the catalyst.

Based on this hypothetical data, the rate law would be: Rate = k[4-amino-2-aminobenzamide][Catalyst]. This would support a mechanism where the rate-limiting step is the catalyzed intramolecular cyclization of the N-acylated intermediate.

Further studies, such as isotopic labeling and computational modeling, could provide additional support for the proposed mechanism and the identity of the rate-limiting step. For instance, a kinetic isotope effect study involving deuteration of the amino groups could help to elucidate the role of proton transfer in the rate-determining step. Computational studies could model the energy profile of the entire reaction pathway, identifying the transition state with the highest energy barrier, which corresponds to the rate-limiting step.

Without such specific experimental and computational data for the synthesis of this compound, any discussion on the rate-limiting step remains speculative and based on analogies to related chemical transformations.

Reactivity and Derivatization of 7 Amino 3 Methylquinazolin 4 One

Functional Group Transformations at the 7-Amino Position

The primary amino group at the 7-position is a key site for derivatization, behaving as a typical aromatic amine. It readily participates in reactions such as acylation, amidation, and condensation, providing a straightforward handle for introducing diverse substituents and extending the molecular framework.

Amidation and Acylation Reactions of the Primary Amino Group

The primary amino group of 7-Amino-3-methylquinazolin-4-one can be readily acylated or amidated to form the corresponding amides. This classic transformation is typically achieved by reacting the amine with acylating agents like acid chlorides, anhydrides, or activated carboxylic acids. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.

These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the conversion of an amino group to an acetamide can alter solubility, polarity, and hydrogen bonding capabilities. While direct examples on this compound are specific to proprietary research, the reactivity is analogous to other amino-quinazolinones. For example, 3-amino-quinazolinones have been shown to react with acetic anhydride (B1165640) under thermal conditions to yield the corresponding acetamides mdpi.com. Similarly, direct amidation of unprotected amino acids with amines can be achieved using various coupling reagents or Lewis acid catalysts, a strategy applicable to the 7-amino group researchgate.netnih.govresearchgate.net. The development of catalytic methods for amide bond formation, such as Umpolung amidation, provides modern, efficient alternatives to classical approaches, expanding the scope of accessible derivatives nih.gov.

| Reagent Class | Specific Example | Expected Product | Typical Conditions |

| Acid Anhydride | Acetic Anhydride | 7-Acetamido-3-methylquinazolin-4-one | Thermal or base-catalyzed (e.g., pyridine) |

| Acid Chloride | Benzoyl Chloride | 7-Benzamido-3-methylquinazolin-4-one | Schotten-Baumann conditions (aq. base) or aprotic solvent with a tertiary amine base |

| Carboxylic Acid | Benzoic Acid | 7-Benzamido-3-methylquinazolin-4-one | Use of coupling agents (e.g., EDC, HATU) or catalytic methods (e.g., TiF4) researchgate.net |

Condensation Reactions for Schiff Base Formation

The 7-amino group readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, acid-catalyzed conditions and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule nih.govekb.eg.

The formation of the azomethine (-N=CH-) group introduces a new point of structural diversity and has been extensively used in the synthesis of novel quinazolinone derivatives. The reaction of 3-amino-2-methylquinazolin-4-one with a variety of substituted aromatic aldehydes to yield the corresponding Schiff bases is well-documented nih.govekb.eg. This established reactivity is directly applicable to the 7-amino isomer. The resulting Schiff bases can serve as versatile intermediates for the synthesis of further derivatives or may themselves be the target molecules sapub.orgmdpi.com. Derivatization can also be performed with specialized reagents, such as 4-hydroxy-3-methoxycinnamaldehyde, to create derivatives suitable for specific analytical applications like mass spectrometry nih.gov.

| Aldehyde/Ketone | Product Structure |

| Benzaldehyde | 7-(Benzylideneamino)-3-methylquinazolin-4-one |

| 4-Methoxybenzaldehyde | 7-((4-Methoxybenzylidene)amino)-3-methylquinazolin-4-one |

| Acetone | 7-(Isopropylideneamino)-3-methylquinazolin-4-one |

Heteroarylation and Cross-Coupling Strategies on the Amino-Substituted Benzene (B151609) Ring

While the amino group itself can be transformed, the benzene portion of the quinazolinone ring can also be functionalized, often through modern cross-coupling reactions. Although the amino group is not a typical leaving group for cross-coupling, its electronic influence can affect the reactivity of other positions on the ring. More commonly, a precursor molecule, such as a halogenated this compound, would be used in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.

Alternatively, nucleophilic aromatic substitution (SNAr) is a powerful strategy for modifying the quinazolinone scaffold, particularly when activated by electron-withdrawing groups or on pre-functionalized rings. For example, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one was achieved from 7-fluoro-6-nitroquinazolin-4(3H)-one via an SNAr reaction, followed by reduction of the nitro group mdpi.com. This demonstrates the feasibility of introducing substituents onto the benzene ring adjacent to an amino (or nitro precursor) group. The reactivity of the quinazoline (B50416) core towards SNAr is well-established, with the C4 position being particularly susceptible to substitution, followed by the C2 position mdpi.com.

| Reaction Type | Coupling Partners | Catalyst/Reagents | Potential Product |

| Suzuki Coupling | 7-Bromo-3-methylquinazolin-4-one + Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 7-Aryl-3-methylquinazolin-4-one |

| Buchwald-Hartwig Amination | 7-Bromo-3-methylquinazolin-4-one + Amine | Pd catalyst, Ligand (e.g., Xantphos), Base | 7-(Substituted amino)-3-methylquinazolin-4-one |

| Nucleophilic Aromatic Substitution (SNAr) | 7-Fluoro-6-nitro-3-methylquinazolin-4-one + Thiol | Base (e.g., NaOH) | 7-Thioether-6-nitro-3-methylquinazolin-4-one |

Modifications and Derivatization at the Quinazolinone Core

The heterocyclic quinazolinone ring system possesses its own distinct reactivity, offering further opportunities for structural modification at the C2 and N3 positions.

Chemical Reactivity at the C2 Position of the Quinazolinone Ring

The C2 position of the quinazolinone ring is an important site for chemical modification. Its reactivity is highly dependent on the substituent already present. In many synthetic routes, this position is occupied by a good leaving group, such as a chlorine atom, or a group that can be easily transformed, like a thioxo (-C=S) or methylthio (-SMe) group researchgate.net.

Nucleophilic substitution at the C2 position is a common strategy for introducing diversity. However, achieving regioselective substitution at C2 can be challenging, especially in the presence of a reactive C4 position mdpi.com. More stringent reaction conditions, such as higher temperatures, are often required for C2 substitution compared to C4 mdpi.com. Specialized strategies have been developed to achieve selective C2 modification, for instance, by using an azide-tetrazole equilibrium to direct a nucleofugal group to replace a chloride at the C2 position in 6,7-dimethoxyquinazoline systems nih.gov. The introduction of various nucleophiles, including amines, alcohols, and thiols, at the C2 position allows for the synthesis of a broad range of quinazolinone analogues nih.gov.

| C2-Substituent | Reagent | Product |

| -Cl | Morpholine | 2-Morpholino-substituted quinazolinone |

| -SMe | Hydrazine (B178648) | 2-Hydrazinyl-substituted quinazolinone |

| -SH (Thione) | Alkyl Halide | 2-Alkylthio-substituted quinazolinone |

Functionalization and Transformations at the N3 Position

The N3 position of the quinazolinone core is another key site for derivatization. While the parent compound in this article is 3-methyl-substituted, many related and important quinazolinones are synthesized from intermediates that allow for extensive functionalization at this position.

A common synthetic strategy involves using a 2-methyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one intermediate, which can react with hydrazine hydrate to yield a 3-amino-2-methylquinazolin-4(3H)-one nih.govsapub.org. This 3-amino group can then undergo a variety of transformations, including the formation of Schiff bases with aldehydes, acylation to form amides, and cyclization reactions to generate fused heterocyclic systems mdpi.comsapub.org. For quinazolinones with a proton at the N3 position (i.e., 3H-quinazolin-4-ones), regioselective N3-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate researchgate.net. These transformations highlight the synthetic utility of the N3 position in creating complex quinazolinone derivatives.

| N3-Precursor | Reagent | Transformation |

| 3-Amino group | Aromatic Aldehyde | Schiff Base Formation |

| 3-Amino group | Acetic Anhydride | Acylation to form 3-acetamido derivative mdpi.com |

| 3-H | Alkyl Halide / Base | N3-Alkylation researchgate.net |

| 3-Amino group | Ethyl Bromoacetate | N3-Alkylation followed by further reactions sapub.org |

Selective Functionalization of the Quinazolinone Scaffold

The presence of a primary amino group at the C7 position of this compound offers a prime site for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the extension of the molecular framework. The reactivity of this amino group is influenced by the electron-donating nature of the quinazolinone ring system.

Selective functionalization of the 7-amino group can be achieved through several key reactions:

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This functionalization is significant in medicinal chemistry as the sulfonamide group is a well-known pharmacophore.

Schiff Base Formation: Condensation of the 7-amino group with various aldehydes and ketones under appropriate conditions leads to the formation of Schiff bases (imines). These imines can serve as versatile intermediates for further transformations, including reduction to secondary amines or participation in cycloaddition reactions. Research on analogous 3-amino-2-methylquinazolin-4-ones has demonstrated the successful synthesis of a variety of Schiff bases by reacting the amino group with different aromatic aldehydes. acs.org

Diazotization and Azo Coupling: The primary aromatic amine can be converted to a diazonium salt using nitrous acid at low temperatures. organic-chemistry.org These diazonium salts are highly reactive intermediates that can undergo coupling reactions with electron-rich aromatic compounds to form azo dyes, or they can be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 7-position. The diazotization of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one and its subsequent coupling with active methylene compounds has been reported to yield hydrazono derivatives, which can be further cyclized. researchgate.net

The following interactive table summarizes the types of selective functionalization reactions applicable to the 7-amino group of the quinazolinone scaffold.

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde, Ketone | Imine (Schiff Base) |

| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium salt |

This compound as a Synthon in Hybrid Scaffold Construction

The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. This compound serves as a valuable synthon for the construction of more complex, hybrid molecular scaffolds. Its utility stems from the ability of the 7-amino group to act as a nucleophile or to be transformed into other reactive functionalities, enabling the fusion of the quinazolinone core with other heterocyclic systems.

One prominent application of this synthon is in the synthesis of fused heterocyclic systems. For instance, the amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings fused to the quinazolinone framework. Examples from related quinazolinone chemistry include the synthesis of:

Pyrazolo[5,1-b]quinazolines: These structures can be formed through the reaction of an amino-substituted quinazolinone with reagents that provide the necessary carbon atoms to complete the pyrazole ring. The synthesis of pyrazolo[5,1-b]quinazoline derivatives has been reported from the reaction of (E)-2-benzylidene-3,4-dihydronaphthalen-1(2H)-one and 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile. plapiqui.edu.ar

Triazolo[4,3-c]quinazolines: The construction of a fused triazole ring often involves the reaction of a hydrazine-substituted quinazoline with a one-carbon synthon. While not a direct reaction of the 7-amino group, derivatization of the quinazolinone to introduce a reactive hydrazine moiety can be a key step. For example, 3-methyl plapiqui.edu.arekb.egresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one has been synthesized from 2,4-dichloro quinazoline. ekb.eg

Furthermore, this compound can be utilized in multicomponent reactions (MCRs), which are powerful tools for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The amino group can act as one of the key components in reactions like the Ugi or Passerini reactions, leading to the formation of highly decorated and diverse molecular scaffolds. The quinazolinone skeleton is a common feature in many natural products and has been a target for synthesis via multicomponent reactions. mdpi.com

The derivatized 7-amino group can also serve as a handle for attaching the quinazolinone scaffold to other molecular entities, creating hybrid molecules with potential applications in materials science and medicinal chemistry. For example, the synthesis of quinazolinone-based hydroxamic acids as dual PI3K/HDAC inhibitors often involves the functionalization of an amino group on the quinazolinone core to link it to another pharmacophore. nih.gov

The following interactive table illustrates the utility of this compound as a synthon in constructing various hybrid scaffolds.

| Hybrid Scaffold Type | Synthetic Strategy | Key Intermediate/Reaction |

| Fused Pyrazoloquinazolines | Cyclization | Reaction with β-ketoesters or similar synthons |

| Fused Triazoloquinazolines | Cyclization | Formation of a hydrazine intermediate followed by reaction with a C1 source |

| Multi-component Reaction Products | One-pot synthesis | Ugi, Passerini, or other MCRs |

| Linked Hybrid Molecules | Coupling Reactions | Amide bond formation, Suzuki coupling, etc. |

Computational Chemistry and Theoretical Studies on 7 Amino 3 Methylquinazolin 4 One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of quinazolinone systems. This approach is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize the ground-state geometry of the molecule, revealing key structural parameters such as bond lengths and angles.

For quinazolinone derivatives, studies have employed the B3LYP functional with basis sets like 6-31G* or 6-31+G* to achieve reliable geometric and electronic data. These calculations are foundational for all other theoretical analyses, including the examination of molecular orbitals and reactivity descriptors. The optimized geometry represents the most stable three-dimensional arrangement of the atoms, which is crucial for understanding how the molecule interacts with its environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive.

In studies of quinazolinone derivatives, the distribution of HOMO and LUMO orbitals is analyzed to predict reactive sites. For instance, in related compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the fused benzene (B151609) ring, while the LUMO may be distributed over the pyrimidinone ring. The intramolecular transfer of electrons from HOMO to LUMO is a possibility that influences the molecule's electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties of a Quinazolinone Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.2 eV |

Note: These values are representative examples based on studies of similar quinazolinone structures and are for illustrative purposes.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping provides a visual representation of the charge distribution on a molecule's surface. This tool is instrumental in predicting the sites for electrophilic and nucleophilic attack. The MESP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent regions with near-zero or intermediate potential.

For a molecule like 7-Amino-3-methylquinazolin-4-one, the MESP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the quinazoline (B50416) ring, as these are electronegative atoms with lone pairs of electrons. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms, particularly those of the amino group and the methyl group, would exhibit a positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different quinazolinone derivatives.

Table 2: Illustrative Global Reactivity Descriptors for a Quinazolinone Derivative

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.1 eV |

| Chemical Softness (S) | 1 / η | 0.476 eV⁻¹ |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.1 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 4.00 eV |

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are for demonstrative purposes.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is performed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, such as the methyl group in this compound, multiple conformations may exist. Understanding the preferred conformation is essential as it often corresponds to the bioactive shape of the molecule.

Molecular Dynamics (MD) simulations provide a more detailed view of a molecule's behavior over time. In MD simulations, the movements of atoms are calculated by solving Newton's equations of motion. These simulations can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the stability of quinazoline derivatives when bound to biological targets like DNA methyltransferases or protein kinases, providing insights into the strength and nature of the interactions. These simulations can highlight key intermolecular interactions, such as hydrogen bonds, that stabilize the molecule within a binding site.

Study of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)